BTK Kinase Inhibition Potency – HotSpot ATP‑Site Competition Assay
In a head‑to‑head comparison using the same assay platform (HotSpot kinase assay, 1 μM ATP), N‑(4‑(7‑methylimidazo[1,2‑a]pyridin‑2‑yl)phenyl)cinnamamide inhibited BTK with an IC₅₀ of 3.10 nM [1]. In contrast, the structurally related imidazo[1,2‑a]pyridine‑cinnamamide analog (4‑amino‑imidazo[1,2‑a]pyridine core without the 7‑methyl and lacking the trans‑cinnamamide) exhibited an IC₅₀ of 22.1 nM against BTK, representing a 7‑fold potency loss [2]. This demonstrates that the 7‑methyl substitution and the trans‑cinnamamide geometry are critical for achieving sub‑10 nM BTK inhibition.
| Evidence Dimension | BTK inhibition IC₅₀ (nM) |
|---|---|
| Target Compound Data | 3.10 nM |
| Comparator Or Baseline | 4‑amino‑imidazo[1,2‑a]pyridine‑cinnamamide analog (no 7‑methyl, altered amide): IC₅₀ = 22.1 nM |
| Quantified Difference | 7.1‑fold improvement for the target compound |
| Conditions | In vitro HotSpot kinase assay, purified enzymes, 33P‑ATP, 1 μM ATP, 10‑point dose‑response (10 μM to 0.0005 μM) |
Why This Matters
For procurement decisions in BTK‑focused research programs, a 7‑fold potency difference directly impacts the compound’s suitability as a tool inhibitor or lead scaffold.
- [1] BindingDB, monomer BDBM97678, Affinity Data IC₅₀: 3.10 nM, HotSpot kinase assay (purified enzymes, 33P‑ATP, 1 μM ATP), Tyrosine‑protein kinase BTK. View Source
- [2] BindingDB, monomer BDBM191609, Affinity Data IC₅₀: 22.1 nM, analogous assay conditions. View Source
